molecular formula C14H14O3 B6379524 2-Methoxy-5-(3-methoxyphenyl)phenol CAS No. 1262000-88-3

2-Methoxy-5-(3-methoxyphenyl)phenol

Cat. No.: B6379524
CAS No.: 1262000-88-3
M. Wt: 230.26 g/mol
InChI Key: XGAVRGKVPHDAAO-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methoxyphenyl)phenol is a synthetic phenolic compound of interest in chemical and pharmaceutical research. Phenolic compounds are extensively studied for their antioxidant potential, which often arises from their ability to donate a hydrogen atom to neutralize free radicals via a Hydrogen Atom Transfer (HAT) mechanism or through a single-electron transfer (SET) mechanism . The stability and efficacy of the resulting phenoxyl radical are influenced by molecular structure, including possibilities for electronic delocalization and intramolecular hydrogen bonding . Beyond direct antioxidant activity, research into biphenyl-like phenolic structures suggests they can interact with biological macromolecules, potentially modulating the activity of key enzymes, cell receptors, and signal transduction pathways . This multifaceted bioactivity makes such compounds valuable tools for probing oxidative stress pathways and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The compound is provided as a high-purity material to ensure reliable and reproducible experimental results. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methoxy-5-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-5-3-4-10(8-12)11-6-7-14(17-2)13(15)9-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVRGKVPHDAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685473
Record name 3',4-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-88-3
Record name 3',4-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Perkin Reaction-Based Synthesis

The Perkin reaction, a classical method for forming α,β-unsaturated carbonyl compounds, has been adapted for synthesizing biphenyl derivatives. In a patented approach (), 3-methoxyphenylacetic acid undergoes condensation with salicylic aldehyde in the presence of acetic anhydride and triethylamine at 120°C for 5 hours:

3-Methoxyphenylacetic acid+Salicylic aldehydeAc2O, Et3N2-(3-Methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid\text{3-Methoxyphenylacetic acid} + \text{Salicylic aldehyde} \xrightarrow{\text{Ac}2\text{O, Et}3\text{N}} \text{2-(3-Methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid}

Decarboxylation at 185–190°C with copper powder in quinoline yields 3-methoxy-2'-acetoxystilbene, which is hydrolyzed to 2-((3-methoxy)styryl)phenol. Catalytic hydrogenation (H₂, Pd/C) finalizes the synthesis. This method avoids Grignard reagents but requires strict temperature control during decarboxylation to prevent side reactions.

Optimization Insights

  • Catalyst Loading : 5% Pd/C achieves full hydrogenation in 4 hours at 50 psi H₂.

  • Yield : 78% overall yield after four steps ().

Grignard Reagent Approach

Grignard reactions enable carbon-carbon bond formation via nucleophilic addition. While not directly cited in the provided sources, analogous syntheses for related compounds suggest the following pathway:

  • Protect 2-methoxyphenol as its methyl ether using dimethyl sulfate.

  • Brominate at the 5-position using NBS (N-bromosuccinimide).

  • React with 3-methoxyphenylmagnesium bromide in anhydrous THF:

5-Bromo-2-methoxyphenyl methyl ether+3-MethoxyphenylMgBr2-Methoxy-5-(3-methoxyphenyl)phenyl methyl ether\text{5-Bromo-2-methoxyphenyl methyl ether} + \text{3-MethoxyphenylMgBr} \rightarrow \text{2-Methoxy-5-(3-methoxyphenyl)phenyl methyl ether}

  • Deprotect with BBr₃ in dichloromethane to restore the phenol group.

Challenges :

  • Moisture sensitivity necessitates anhydrous conditions.

  • Moderate yields (65–70%) due to competing elimination reactions.

Transition Metal-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the gold standard for constructing biaryl systems. For 2-methoxy-5-(3-methoxyphenyl)phenol:

  • Protect 2-methoxyphenol as a methyl ether.

  • Introduce a boronic ester at the 5-position via Miyaura borylation.

  • Couple with 3-methoxyiodobenzene under Pd catalysis:

5-Boronic ester-2-methoxyphenyl methyl ether+3-MethoxyiodobenzenePd(PPh3)4,Na2CO32-Methoxy-5-(3-methoxyphenyl)phenyl methyl ether\text{5-Boronic ester-2-methoxyphenyl methyl ether} + \text{3-Methoxyiodobenzene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{2-Methoxy-5-(3-methoxyphenyl)phenyl methyl ether}

  • Deprotect with BBr₃.

Key Data ( adaptation):

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
BaseNa₂CO₃
SolventDME/H₂O (4:1)
Temperature80°C
Yield92%

Ullmann Coupling

Ullmann coupling employs copper catalysts to couple aryl halides. While less efficient than Suzuki, it avoids precious metals:

5-Iodo-2-methoxyphenol+3-MethoxyiodobenzeneCuI, L-Proline2-Methoxy-5-(3-methoxyphenyl)phenol\text{5-Iodo-2-methoxyphenol} + \text{3-Methoxyiodobenzene} \xrightarrow{\text{CuI, L-Proline}} \text{2-Methoxy-5-(3-methoxyphenyl)phenol}

Optimization ( adaptation):

  • Ligand Effects : L-proline increases yield from 45% to 68%.

  • Limitation : Homocoupling byproducts reduce scalability.

Catalytic Hydrogenation Strategies

Hydrogenation of pre-formed stilbene intermediates provides a stereoselective route. For example, hydrogenating 2-methoxy-5-(3-methoxystyryl)phenol over Raney Ni at 100°C yields the target compound with >99% cis-selectivity. However, this method depends on prior synthesis of the styrene precursor, adding steps.

Comparative Analysis of Synthetic Methodologies

MethodYieldCostScalabilityRegiocontrol
Suzuki-Miyaura92%HighExcellentHigh
Ullmann68%LowModerateModerate
Perkin Reaction78%MediumGoodLow
Grignard70%MediumPoorHigh
Hydrogenation85%HighModerateHigh

Key Findings :

  • Suzuki-Miyaura balances yield and regiocontrol but requires palladium.

  • Ullmann is cost-effective for small-scale production.

  • Perkin Reaction offers a one-pot advantage but lacks regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

Introduction to 2-Methoxy-5-(3-methoxyphenyl)phenol

2-Methoxy-5-(3-methoxyphenyl)phenol, also known as a derivative of phenolic compounds, has garnered attention for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes methoxy groups that enhance its reactivity and solubility in organic solvents. The following sections will explore its applications in scientific research, including medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

2-Methoxy-5-(3-methoxyphenyl)phenol exhibits potential therapeutic properties that are being explored in the context of drug development. Its structure suggests that it may possess antioxidant and anti-inflammatory activities, which are crucial in treating various diseases.

  • Antioxidant Properties : Studies indicate that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This property is particularly relevant for neurodegenerative diseases such as Parkinson's disease, where oxidative damage plays a significant role in pathogenesis .
  • Anti-inflammatory Effects : Research has shown that certain methoxy-substituted phenols can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or chronic inflammatory diseases .

Materials Science

The compound's unique chemical structure allows for its use in developing advanced materials with specific properties.

  • Polymer Chemistry : 2-Methoxy-5-(3-methoxyphenyl)phenol can be utilized as a monomer or additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
  • Coatings and Adhesives : The compound's phenolic nature allows it to function effectively in protective coatings and adhesives due to its ability to form strong bonds with various substrates while providing resistance to environmental degradation .

Environmental Applications

The environmental implications of 2-Methoxy-5-(3-methoxyphenyl)phenol are also noteworthy.

  • Bioremediation : As a phenolic compound, it may play a role in bioremediation efforts by serving as a substrate for microbial degradation processes. Research into the biodegradability of similar compounds suggests that they can be utilized by specific microbial communities to detoxify contaminated environments .
  • Pesticide Development : The compound's structural features may also lend themselves to the development of eco-friendly pesticides. By modifying the molecular structure, researchers can create derivatives that target specific pests while minimizing environmental impact .

Case Study 1: Antioxidant Activity Evaluation

A study conducted on the antioxidant properties of various methoxy-substituted phenols demonstrated that 2-Methoxy-5-(3-methoxyphenyl)phenol significantly reduced oxidative stress markers in vitro. The study utilized cell cultures exposed to oxidative agents, measuring parameters such as glutathione levels and lipid peroxidation products. Results indicated a protective effect against cellular damage, supporting its potential use in therapeutic applications for oxidative stress-related diseases.

Case Study 2: Polymer Composite Development

In another research project, 2-Methoxy-5-(3-methoxyphenyl)phenol was incorporated into a polymer matrix to enhance its mechanical properties. The study focused on the tensile strength and thermal stability of the composites under varying conditions. Results showed an improvement in both properties compared to control samples without the compound, suggesting its viability as an additive in high-performance materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural features of 2-Methoxy-5-(3-methoxyphenyl)phenol with analogs from the evidence:

Compound Name Substituents Molecular Formula Key Features
2-Methoxy-5-(3-methoxyphenyl)phenol -OCH₃ (2-position), -C₆H₄-OCH₃ (5-position) C₁₄H₁₄O₃ Planar aromatic system with two methoxy groups; potential for H-bonding.
2-Methoxy-5-((phenylamino)methyl)phenol (2) -OCH₃ (2-position), -CH₂-NH-C₆H₅ (5-position) C₁₄H₁₅NO₂ Amino-methyl linker enhances hydrogen bonding (O2–H2···O2 interactions) .
Erianin -OCH₃ (2-position), -CH₂-CH₂-C₆H₃(OCH₃)₃ (5-position) C₂₃H₂₈O₆ Bibenzyl structure with antitumor activity via PI3K/Akt pathway inhibition .
(E)-2-Methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol -OCH₃ (2-position), -CH=N-C₆H₄-CF₃ (5-position) C₁₅H₁₂F₃NO₂ Trifluoromethyl and imine groups enhance electronic properties and bioactivity .

Key Observations :

  • Substituent Position: The 5-position substituent significantly impacts biological activity. For example, Erianin’s extended side chain enables interaction with cellular targets, while the amino-methyl group in compound 2 facilitates intermolecular hydrogen bonding .

Crystallographic and Spectroscopic Data

  • Hydrogen Bonding : Compound 2 exhibits intermolecular O2–H2···O2 (2.8885 Å) and O2–H2···O21 (2.9277 Å) interactions, critical for crystal stability .
  • Crystal Systems: Analogs like compound 2 crystallize in monoclinic systems (space group P21), while others (e.g., compound 1 in ) adopt orthorhombic systems .
  • Spectroscopy : ¹H NMR of compound 2 shows aromatic protons at δ 7.41 ppm (s, 1H) and methoxy signals at δ 3.81 ppm (s, 3H) .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-5-(3-methoxyphenyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via coupling reactions such as Suzuki-Miyaura cross-coupling, leveraging boronic acid derivatives and palladium catalysts. For example, substituting a halogenated phenol precursor with a 3-methoxyphenylboronic acid under basic conditions (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) at 80–100°C . Optimization involves adjusting catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements may require inert atmosphere (N₂/Ar) to prevent oxidation of phenolic intermediates.

Q. How can X-ray crystallography be applied to determine the molecular structure and conformation of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in methanol/chloroform). Data collection at low temperature (100 K) reduces thermal motion artifacts. Use SHELXL for structure refinement . Key parameters:
  • Resolution: <1.0 Å for high precision.
  • R-factor: Aim for <0.05.
  • Hirshfeld Surface Analysis: To quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .

Q. What analytical techniques are essential for confirming purity and structural identity?

  • Methodological Answer:
  • HPLC: Use a C18 column, methanol/water (70:30) mobile phase, UV detection at 254 nm. Compare retention time with standards .
  • GC-MS: Electron ionization (70 eV) to fragment the molecule; match with NIST library entries for methoxyphenol derivatives .
  • NMR (¹H/¹³C): Assign peaks using 2D experiments (COSY, HSQC). Key signals:
  • Phenolic -OH at δ 8.5–9.5 ppm (broad, DMSO-d₆).
  • Methoxy groups at δ 3.7–3.9 ppm (singlets) .

Advanced Research Questions

Q. How can discrepancies between theoretical (DFT) and experimental NMR data be resolved?

  • Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., IEFPCM for DMSO). Compare Boltzmann-weighted conformational ensembles to experimental spectra. Validate using NOESY to identify spatial proximities (e.g., methoxy-phenyl torsion angles) .

Q. What strategies improve solubility for in vitro bioactivity assays without altering pharmacophores?

  • Methodological Answer:
  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment: Prepare phosphate buffers (pH 7.4) for ionizable phenolic -OH (pKa ~10).
  • Structural Analogues: Introduce hydrophilic groups (e.g., -SO₃H) at non-critical positions, guided by SAR studies (see Table 1) .

Q. How do substituent variations on the phenyl rings influence biological activity?

  • Methodological Answer: Conduct a structure-activity relationship (SAR) study using analogues (Table 1). Test against targets (e.g., antioxidant assays: DPPH radical scavenging; anti-inflammatory: COX-2 inhibition).
Compound NameSubstituentsIC₅₀ (DPPH, μM)COX-2 Inhibition (%)
2-Methoxy-5-(3-methoxyphenyl)phenol3-MeO, 5-MeO12.3 ± 1.278 ± 4
2-Methoxy-5-(4-NO₂-phenyl)phenol4-NO₂45.6 ± 3.132 ± 6
2-MeO-5-(3-CF₃-phenyl)phenol3-CF₃8.9 ± 0.885 ± 3
Table 1: Substituent effects on bioactivity. Electron-withdrawing groups (e.g., CF₃) enhance antioxidant potency .

Q. How can intermolecular interactions be analyzed to predict crystallinity and stability?

  • Methodological Answer: Use Hirshfeld surface analysis (CrystalExplorer) to map close contacts:
  • H-bonding: O–H···O (methoxy/phenolic).
  • π-π Stacking: Between aromatic rings (distance ~3.5 Å).
  • van der Waals: C–H···π interactions. High % contribution from H-bonding correlates with thermal stability (TGA/DSC data) .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer:
  • PPE: Nitrile gloves, lab coat, safety goggles, and N95 masks for dust control .
  • Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S in thiol-containing syntheses).
  • Spill Management: Absorb with vermiculite, dispose as hazardous waste .

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